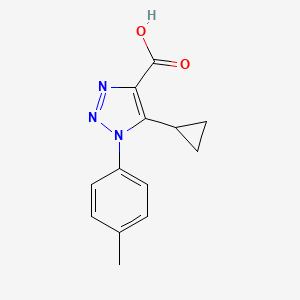

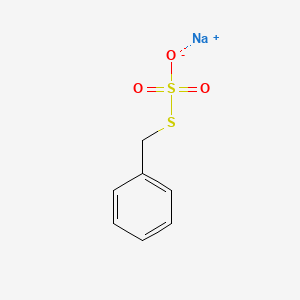

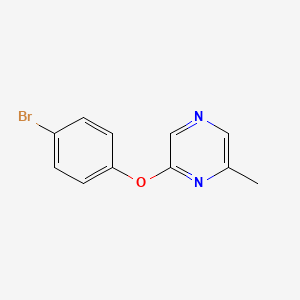

![molecular formula C7H7N3 B1292577 1H-Pyrrolo[3,2-c]pyridin-6-amin CAS No. 1000342-74-4](/img/structure/B1292577.png)

1H-Pyrrolo[3,2-c]pyridin-6-amin

Übersicht

Beschreibung

The compound 1H-pyrrolo[3,2-c]pyridin-6-amine is a heterocyclic molecule that is part of a broader class of compounds with potential medicinal properties. The structure of this compound includes a pyrrolopyridine core, which is a fused ring system combining a pyridine and a pyrrole ring. This core structure is known to be a key feature in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related pyrrolopyridine derivatives has been reported in several studies. For instance, a domino reaction involving Michael addition followed by amination, intramolecular amidation, and dehydronitrosation has been used to synthesize 4,6-diarylated pyridin-2(1H)-one derivatives from chalcones . Additionally, an electrochemical aliphatic C–H amination strategy has been developed to access important heterocyclic motifs, including pyrrolidines and piperidines, which share structural similarities with pyrrolopyridines . Moreover, a cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol in the presence of Lewis acid has been utilized to construct 1,2-dihydropyridines and related structures .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been characterized using various spectroscopic techniques. For example, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was characterized by 1H-NMR, 13C-NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds and a three-dimensional network formed by C-H…π and N-H…π-facial hydrogen bonds .

Chemical Reactions Analysis

Pyrrolopyridine derivatives can undergo various chemical reactions. A series of 5-substituted 1H-pyrrolo[3,2-b]pyridines were synthesized using a copper iodide catalyzed cyclization, and their structure-activity relationship was established, showing some compounds to be potent inhibitors of gastric acid secretion . Additionally, reactions of 7-hydroxy derivatives of pyrrolopyridines with nucleophiles have been used to synthesize various substituted derivatives under acidic or basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The crystal structures of some derivatives have been studied, showing that the supramolecular assembly is controlled mainly by strong hydrogen bonds and, in some cases, by C-H…Cl interactions . The introduction of substituents can significantly affect the lipophilicity and pKa values of these compounds, as demonstrated in the synthesis of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives designed as potassium-competitive acid blockers .

Wissenschaftliche Forschungsanwendungen

Antitumoraktivitäten

Derivate von 1H-Pyrrolo[3,2-c]pyridin wurden als Inhibitoren der Colchicin-Bindungsstelle entworfen und synthetisiert . Vorläufige biologische Evaluierungen zeigten, dass die meisten dieser Verbindungen in vitro moderate bis ausgezeichnete Antitumoraktivitäten gegen drei Krebszelllinien (HeLa, SGC-7901 und MCF-7) aufwiesen . Eine Verbindung zeigte dabei die stärksten Aktivitäten gegen diese Krebszelllinien .

Hemmung der Tubulinpolymerisation

Es wurde gezeigt, dass diese Verbindungen die Tubulinpolymerisation, einen kritischen Prozess in der Zellmitose, wirksam hemmen . Diese Störung der Mikrotubuli-Dynamik führt zu einer Mitosearretierung, was diese Verbindungen zu potenziellen Kandidaten für die Entwicklung von Antikrebsmitteln macht .

Zellzyklusarrest und Apoptose

Studien haben gezeigt, dass diese Verbindungen einen Zellzyklusarrest in der G2/M-Phase und Apoptose verursachen können . Dadurch werden sie zu potenziellen therapeutischen Mitteln für die Behandlung von Krebs durch Induktion des programmierten Zelltods .

Interaktion mit Colchicin-Stellen

Molekularmodellierungsstudien deuteten darauf hin, dass diese Verbindungen mit Tubulin interagieren, indem sie Wasserstoffbrückenbindungen mit Colchicin-Stellen ausbilden . Diese Interaktion stört die normale Funktion von Mikrotubuli, was zu einem Zellzyklusarrest und Apoptose führt .

Blutzuckersenkung

Diese Verbindungen haben eine Wirksamkeit bei der Senkung des Blutzuckerspiegels gezeigt . Sie könnten Anwendung in der Vorbeugung und Behandlung von Erkrankungen finden, die mit erhöhtem Plasma-Blutzuckerspiegel einhergehen, wie z. B. Hyperglykämie und Beschwerden, bei denen eine solche Senkung des Blutzuckerspiegels von Vorteil ist .

Behandlung von Diabetes und verwandten Erkrankungen

Aufgrund ihrer Fähigkeit, den Blutzuckerspiegel zu senken, könnten diese Verbindungen bei der Behandlung von Typ-1-Diabetes, Diabetes als Folge von Fettleibigkeit, diabetischer Dyslipidämie, Hypertriglyceridämie, Insulinresistenz, gestörter Glukosetoleranz, Hyperlipidämie, Herz-Kreislauf-Erkrankungen und Bluthochdruck von Vorteil sein .

Safety and Hazards

Wirkmechanismus

Target of Action

1H-pyrrolo[3,2-c]pyridin-6-amine has been found to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the receptors, leading to changes in cellular processes such as cell proliferation and migration .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 1H-pyrrolo[3,2-c]pyridin-6-amine disrupts these pathways, potentially affecting various cellular processes and leading to antitumor effects .

Result of Action

The inhibition of FGFRs by 1H-pyrrolo[3,2-c]pyridin-6-amine can lead to antitumor effects . For instance, it has been reported that the compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Biochemische Analyse

Biochemical Properties

1H-pyrrolo[3,2-c]pyridin-6-amine plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. Notably, this compound exhibits inhibitory effects on FMS kinase, which is a promising target for anticancer and antiarthritic drug development . The interaction between 1H-pyrrolo[3,2-c]pyridin-6-amine and FMS kinase involves binding to the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound has shown potential as a colchicine-binding site inhibitor, which further highlights its role in disrupting microtubule dynamics and inhibiting cell proliferation .

Cellular Effects

1H-pyrrolo[3,2-c]pyridin-6-amine exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated potent anticancer activities against several cancer cell lines, including HeLa, SGC-7901, and MCF-7 . The mechanism involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, which is essential for cell division and proliferation. Furthermore, 1H-pyrrolo[3,2-c]pyridin-6-amine induces G2/M phase cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an effective anticancer agent .

Molecular Mechanism

The molecular mechanism of action of 1H-pyrrolo[3,2-c]pyridin-6-amine involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the primary targets of 1H-pyrrolo[3,2-c]pyridin-6-amine is the colchicine-binding site on tubulin . By binding to this site, the compound inhibits tubulin polymerization, which is crucial for maintaining the structural integrity of microtubules. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, molecular modeling studies have suggested that 1H-pyrrolo[3,2-c]pyridin-6-amine forms hydrogen bonds with specific amino acid residues in the colchicine-binding site, further stabilizing its interaction with tubulin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-pyrrolo[3,2-c]pyridin-6-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under specific storage conditions, such as being kept in a dark place and under an inert atmosphere at temperatures between 2-8°C Over time, 1H-pyrrolo[3,2-c]pyridin-6-amine maintains its inhibitory effects on target enzymes and cellular processes, making it a reliable compound for long-term studies

Dosage Effects in Animal Models

The effects of 1H-pyrrolo[3,2-c]pyridin-6-amine vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent inhibition of target enzymes and cellular processes At lower doses, 1H-pyrrolo[3,2-c]pyridin-6-amine effectively inhibits tubulin polymerization and induces cell cycle arrest without causing significant toxicity At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

1H-pyrrolo[3,2-c]pyridin-6-amine is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which are mediated by cytochrome P450 enzymes . These metabolic pathways play a crucial role in determining the compound’s bioavailability, distribution, and elimination from the body. Understanding the metabolic pathways of 1H-pyrrolo[3,2-c]pyridin-6-amine is essential for optimizing its therapeutic potential and minimizing any adverse effects.

Transport and Distribution

The transport and distribution of 1H-pyrrolo[3,2-c]pyridin-6-amine within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound exhibits high gastrointestinal absorption and is capable of crossing the blood-brain barrier . Additionally, 1H-pyrrolo[3,2-c]pyridin-6-amine is not a substrate for P-glycoprotein, which facilitates its distribution within the body. The compound’s lipophilicity and solubility also play a role in its transport and accumulation in specific tissues, making it a promising candidate for therapeutic applications.

Subcellular Localization

The subcellular localization of 1H-pyrrolo[3,2-c]pyridin-6-amine is critical for understanding its activity and function. This compound has been shown to localize to specific cellular compartments, where it exerts its effects on target biomolecules. For instance, 1H-pyrrolo[3,2-c]pyridin-6-amine targets the colchicine-binding site on tubulin within the cytoplasm, leading to the inhibition of microtubule dynamics . Additionally, the compound’s localization may be influenced by targeting signals or post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of 1H-pyrrolo[3,2-c]pyridin-6-amine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

1H-pyrrolo[3,2-c]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKFXCSXZRHCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=NC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646632 | |

| Record name | 1H-Pyrrolo[3,2-c]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000342-74-4 | |

| Record name | 1H-Pyrrolo[3,2-c]pyridin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[3,2-c]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study highlights 1H-pyrrolo[3,2-c]pyridin-6-amine as a promising scaffold for developing novel acetylcholinesterase inhibitors. What features make this scaffold particularly interesting for further optimization?

A1: While the study doesn't delve into the specific structural features that make 1H-pyrrolo[3,2-c]pyridin-6-amine derivatives potent acetylcholinesterase inhibitors, it does emphasize a few key points:

- Identification through virtual screening: This scaffold emerged as a hit from a large-scale virtual screening effort, indicating a good theoretical fit for the acetylcholinesterase binding site [].

- Confirmed in vitro activity: Several compounds based on the 1H-pyrrolo[3,2-c]pyridin-6-amine scaffold showed promising in vitro inhibition of acetylcholinesterase with IC50 values below 50 μM [].

- Potential for optimization: The study identifies this scaffold as a promising starting point for further chemical optimization to potentially enhance both potency and selectivity for acetylcholinesterase [].

Q2: The research mentions the importance of a "critical, stable water bridge" in the binding of some inhibitors to acetylcholinesterase. Could you elaborate on the role of this water bridge and its potential implications for the activity of 1H-pyrrolo[3,2-c]pyridin-6-amine derivatives?

A2: The study reveals that the most active compounds identified, including some based on the 1H-pyrrolo[3,2-c]pyridin-6-amine scaffold, can form a stable water bridge within the acetylcholinesterase binding site []. This water molecule acts as a bridge, forming hydrogen bonds with both the inhibitor and amino acid residues in the enzyme's active site.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

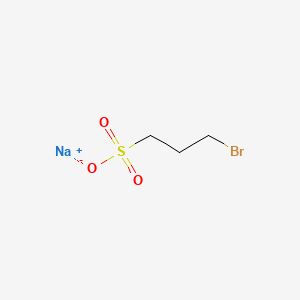

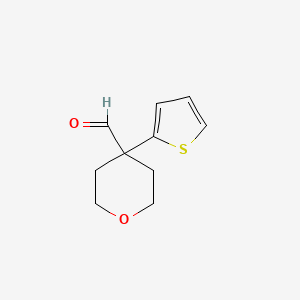

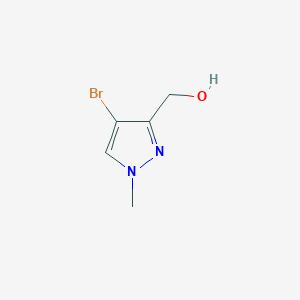

![{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol](/img/structure/B1292505.png)

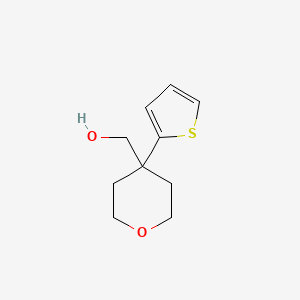

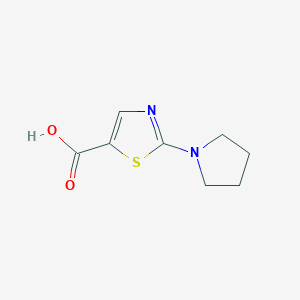

![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)

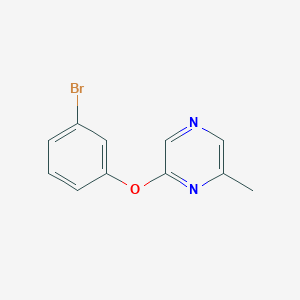

![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)